REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7](/[N:8]=N/C2C=CC(C)=CC=2)=[C:6]([Cl:17])[N:5]=[C:4]([S:18][CH2:19][CH2:20][CH3:21])[N:3]=1>[Pt].C(OCC)(=O)C>[Cl:1][C:2]1[C:7]([NH2:8])=[C:6]([Cl:17])[N:5]=[C:4]([S:18][CH2:19][CH2:20][CH3:21])[N:3]=1
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=C1\N=N\C1=CC=C(C=C1)C)Cl)SCCC
|
Name
|
|
Quantity
|
3000 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
33.3 g
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
had been purged with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
maintained under an atmosphere of nitrogen
|
Type
|
ADDITION
|
Details
|
containing the catalyst and agitation
|
Type
|
CUSTOM
|
Details
|
was adjusted to 20° C.
|
Type
|
CUSTOM
|
Details
|
the nitrogen atmosphere was evacuated
|
Type
|
TEMPERATURE
|
Details
|
was maintained throughout the reaction)
|
Type
|
TEMPERATURE
|
Details
|
it was increased to 40° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained for 150 minutes
|
Duration
|
150 min
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 20° C.
|
Type
|
FILTRATION
|
Details
|
the catalyst filtered off under a nitrogen atmosphere
|
Type
|
WASH
|
Details
|
The catalyst was washed with ethyl acetate (300 ml)
|
Type
|
CUSTOM
|
Details
|
the filtered wash-solution was combined with the filtered reaction solution
|
Type
|
CONCENTRATION
|
Details
|
The ethyl acetate solution was concentrated to 5 ml (ethyl acetate)/g (amine) under vacuum at a maximum temperature of 40° C
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was extracted twice with aqueous hydrochloric acid (about 3M; 700 ml and 375 ml) until a pH of 1.5-2
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC(=C1N)Cl)SCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 93 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |